molecular formula C14H16ClNO B1449394 3-(2,4-Dimethylphenoxy)aniline hydrochloride CAS No. 2060033-12-5

3-(2,4-Dimethylphenoxy)aniline hydrochloride

Cat. No. B1449394
M. Wt: 249.73 g/mol
InChI Key: QYPSDKZEMSQCGR-UHFFFAOYSA-N
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Description

“3-(2,4-Dimethylphenoxy)aniline hydrochloride” is a chemical compound with the CAS Number: 1417570-04-7 . It has a molecular weight of 263.77 . The IUPAC name for this compound is 3-((2,4-dimethylphenoxy)methyl)aniline hydrochloride .


Molecular Structure Analysis

The molecular structure of “3-(2,4-Dimethylphenoxy)aniline hydrochloride” consists of a benzene ring with an amine group and a 2,4-dimethylphenoxy group attached to it . The InChI code for this compound is 1S/C15H17NO.ClH/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13;/h3-9H,10,16H2,1-2H3;1H .

Scientific Research Applications

Analytical Method Development

  • Research by Dumbre, Chopade, and Chaudhari (2022) focused on developing an analytical method for detecting genotoxic impurities, including derivatives of dimethyl aniline in drug substances. The method involved high-performance liquid chromatography and showed potential for quantifying such impurities in pharmaceutical applications (N. G. Dumbre, V. Chopade, & P. Chaudhari, 2022).

Environmental Treatment

  • A study by Li et al. (2020) explored a Hybrid Photo-electrocatalytic Oxidation method for treating industrial wastewater containing dimethyl-aniline. This novel method demonstrated enhanced efficiency in removing such compounds from wastewater, indicating its utility in environmental remediation (Zhaodong Li, Meng Li, Jianwei Tang, et al., 2020).

Polymer Synthesis

  • Buruianǎ et al. (2005) synthesized polyurethane cationomers using salicylideneanil structures, including derivatives of dimethyl aniline. The study focused on the photochromic mechanism and fluorescent properties of these polymers, highlighting their potential in material science applications (E. Buruianǎ, M. Olaru, M. Strat, et al., 2005).

Src Kinase Inhibition

  • Boschelli et al. (2001) investigated derivatives of dimethyl aniline as inhibitors of Src kinase activity. Their research led to the development of potent inhibitors with potential implications in cancer therapy (D. Boschelli, F. Ye, Y. Wang, et al., 2001).

Microbial Degradation

  • Liu et al. (2002) isolated a bacterial strain capable of degrading aniline and its derivatives, including dimethyl aniline. This study provides insight into the microbial breakdown of such compounds, relevant for environmental bioremediation (Z. Liu, H. Yang, Z. Huang, et al., 2002).

properties

IUPAC Name

3-(2,4-dimethylphenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-10-6-7-14(11(2)8-10)16-13-5-3-4-12(15)9-13;/h3-9H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPSDKZEMSQCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenoxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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